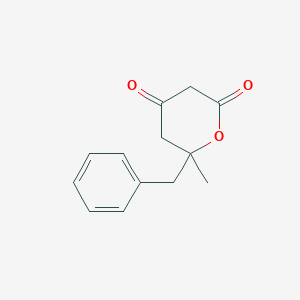
Carbonic acid--2-octadecylphenol (1/2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonic acid–2-octadecylphenol (1/2) is a chemical compound with the molecular formula C49H86O5 It is a complex molecule formed by the interaction of carbonic acid and 2-octadecylphenol in a 1:2 ratio
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid–2-octadecylphenol (1/2) typically involves the reaction of carbonic acid with 2-octadecylphenol. The reaction is carried out under controlled conditions to ensure the correct stoichiometry and purity of the final product. The reaction conditions often include:
Temperature: The reaction is usually conducted at elevated temperatures to facilitate the formation of the compound.
Catalysts: Catalysts may be used to enhance the reaction rate and yield.
Solvents: Suitable solvents are chosen to dissolve the reactants and allow for efficient mixing and reaction.
Industrial Production Methods
In an industrial setting, the production of carbonic acid–2-octadecylphenol (1/2) may involve large-scale reactors and continuous processing techniques. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Carbonic acid–2-octadecylphenol (1/2) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The phenolic group in 2-octadecylphenol can undergo substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Carbonic acid–2-octadecylphenol (1/2) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest in biochemical research.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which carbonic acid–2-octadecylphenol (1/2) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways, leading to changes in cellular functions. The specific pathways and targets depend on the context of its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbonic Acid Derivatives: Compounds such as carbonic acid–2-octylphenol and carbonic acid–2-dodecylphenol share structural similarities.
Phenolic Compounds: Other phenolic compounds with long alkyl chains, such as 2-octadecylphenol, exhibit similar chemical properties.
Uniqueness
Carbonic acid–2-octadecylphenol (1/2) is unique due to its specific combination of carbonic acid and 2-octadecylphenol, resulting in distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
479231-54-4 |
|---|---|
Molekularformel |
C49H86O5 |
Molekulargewicht |
755.2 g/mol |
IUPAC-Name |
carbonic acid;2-octadecylphenol |
InChI |
InChI=1S/2C24H42O.CH2O3/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22-24(23)25;2-1(3)4/h2*18-19,21-22,25H,2-17,20H2,1H3;(H2,2,3,4) |
InChI-Schlüssel |
NDIKIYSEDBRDFE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCC1=CC=CC=C1O.CCCCCCCCCCCCCCCCCCC1=CC=CC=C1O.C(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]hexane-1-thiol](/img/structure/B12575050.png)
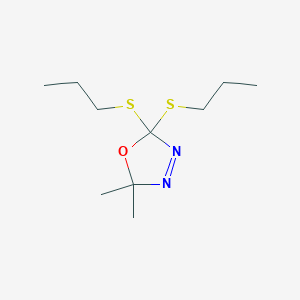
![(4Z)-3-(4-Fluorophenyl)-4-[(4-fluorophenyl)imino]-1,3-thiazetidin-2-one](/img/structure/B12575068.png)
![1,3,5-Triazine, 2,4,6-tris[4-[(2-ethylhexyl)oxy]phenyl]-](/img/structure/B12575079.png)
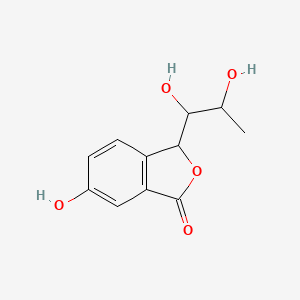
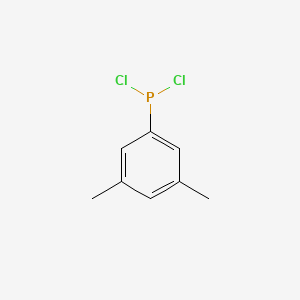
![diethyl 2-[(1S)-2-nitro-1-thiophen-2-ylethyl]propanedioate](/img/structure/B12575090.png)
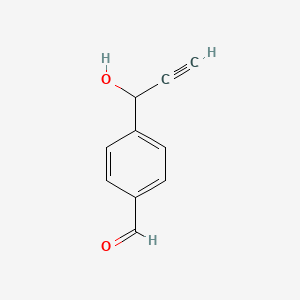
![3-Nitro-1-nitromethyl-1H-[1,2,4]triazole](/img/structure/B12575097.png)
![1,2,4-Thiadiazole, 3-(4-bromophenyl)-5-[(4-methylphenyl)sulfonyl]-](/img/structure/B12575101.png)

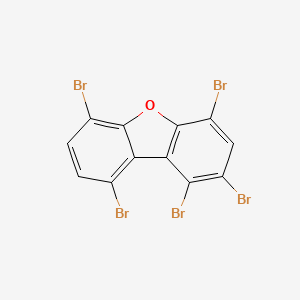
![2-[({4-[(Diphenylacetyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B12575118.png)
